3-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3OS/c16-10-5-3-4-9(8-10)13(21)18-15-20-19-14(22-15)11-6-1-2-7-12(11)17/h1-8H,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLNHKNQAQIJNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of 2-chlorophenyl-1,3,4-thiadiazole: This can be achieved by reacting 2-chlorobenzoic acid with thiosemicarbazide under reflux conditions.
Coupling with 3-chlorobenzoyl chloride: The resulting 2-chlorophenyl-1,3,4-thiadiazole is then treated with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the chloro positions can yield different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: Chloro-substituted benzamide derivatives.
Reduction Products: Reduced benzamide derivatives.
Substitution Products: Chloro-substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research has explored its use as a lead compound for the development of new drugs targeting various diseases. Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide exerts its effects involves interaction with specific molecular targets. The thiadiazole ring plays a crucial role in binding to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and derivatives involved.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Table 1: Substituent Impact on Anticancer and Anticonvulsant Activities
Key Observations :
- Bromo vs. Chloro : Bromo-substituted analogues (e.g., 2-benzamido-5-bromo) exhibit superior anticonvulsant activity (100% protection) compared to chloro derivatives, suggesting bromine’s larger atomic radius and lipophilicity enhance binding .
- Heterocycle Core : Oxadiazole-based compounds (e.g., C4 in ) show strong anti-inflammatory activity, but thiadiazoles like the target compound may offer better metabolic stability due to sulfur’s electron-withdrawing effects .
- Substituent Position : 2-Chlorophenyl substitution (target compound) vs. 3-chlorophenyl (C3 in ) demonstrates positional sensitivity; anti-inflammatory activity is higher for 2-chloro in oxadiazoles, though thiadiazole data is pending .
Spectral and Physicochemical Properties
Table 2: Spectral Data Comparison (¹H NMR, IR)
Key Observations :
- The target compound’s ¹H NMR aromatic signals align with chloro-substituted benzamides (δ 7.2–8.1). Pyridine-containing analogues show downfield shifts (δ 7.5–8.3) due to nitrogen’s electronegativity .
- IR C=O stretches (~1680–1700 cm⁻¹) are consistent across benzamide derivatives, confirming structural integrity .
Molecular Docking and Binding Affinities
Table 3: Docking Scores for DHFR Inhibition
Key Observations :
- A structurally complex thiadiazole derivative () shows strong DHFR inhibition (ΔG = -9.0 kcal/mol), outperforming some references. The target compound’s simpler structure may require optimization for similar efficacy .
Q & A
Basic Question: What are the standard synthetic routes for preparing 3-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide?
Methodological Answer:
The compound is typically synthesized via cyclization of thiosemicarbazide derivatives with appropriate acylating agents. A common approach involves reacting 2-chlorophenyl-substituted thiosemicarbazide with 3-chlorobenzoyl chloride in the presence of phosphoryl chloride (POCl₃) under reflux conditions. The reaction proceeds via intramolecular cyclization to form the 1,3,4-thiadiazole core . Key steps include:
- Intermediate formation : Thiosemicarbazide derivatives are generated by coupling substituted phenylhydrazines with thiourea.
- Cyclization : POCl₃ acts as a dehydrating agent to promote cyclization, forming the thiadiazole ring.
- Purification : Recrystallization from DMSO/water mixtures yields the pure product .
Advanced Question: How can reaction conditions be optimized to improve yields of 1,3,4-thiadiazole derivatives?
Methodological Answer:
Optimization involves:
- Catalyst selection : Triethylamine (TEA) enhances nucleophilicity in acylation steps, improving coupling efficiency .
- Solvent-free microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and increases yields by 15–20% compared to conventional heating .
- pH control : Adjusting the pH to 8–9 during precipitation minimizes side products (e.g., uncyclized intermediates) .
- Temperature gradients : Stepwise heating (e.g., 70°C → 90°C) ensures controlled cyclization and reduces decomposition .
Basic Question: What biological activities are associated with this compound?
Methodological Answer:
The compound exhibits:
- Anticancer activity : Induces cell cycle arrest in G1/S phase in non-small lung carcinoma cells via ERK/AKT pathway inhibition .
- Antiepileptic effects : Bromo-substituted analogs (e.g., 2-benzamide-5-bromo derivatives) show 100% protection against seizures at 60 mg/kg in murine models .
- Insecticidal properties : Derivatives with cyanomethylene substituents display potent activity against Spodoptera littoralis (cotton leafworm) .
Advanced Question: How does substitution at the thiadiazole C-5 position influence bioactivity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
Basic Question: What analytical techniques are used to characterize this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 7.53–8.69 ppm for aromatic protons in 3-chlorophenyl and pyridine moieties) .
- FT-IR : Peaks at 1,673–1,598 cm⁻¹ validate carbonyl (C=O) and thiadiazole (C=N) groups .
- Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., m/z 350.40 for the parent compound) .
Advanced Question: How can crystallographic data resolve structural ambiguities in thiadiazole derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX software provides:
- Bond lengths/angles : Monoclinic crystals (space group P2₁) show C–S bond lengths of 1.68–1.72 Å, confirming thiadiazole ring geometry .
- Hydrogen bonding : Intermolecular N–H···O interactions (2.8–3.1 Å) stabilize crystal packing, influencing solubility .
- Torsional parameters : Dihedral angles between benzamide and thiadiazole moieties (e.g., 15.2°) correlate with planar conformations required for kinase inhibition .
Advanced Question: How do contradictory SAR findings (e.g., bromo vs. chloro substituents) inform drug design?
Methodological Answer:
Contradictions arise from target-specific effects:
- Bromo substituents : Superior in CNS targets (e.g., antiepileptic activity) due to enhanced hydrophobicity .
- Chloro substituents : Favored in peripheral targets (e.g., anticancer activity) for balanced solubility and membrane permeability .
Resolution strategy : - Docking studies : Compare binding affinities of analogs to target proteins (e.g., AKT1 kinase vs. GABA receptors) .
- ADMET profiling : Use QikProp to predict blood-brain barrier penetration (e.g., bromo derivatives have higher CNS MPO scores) .
Basic Question: What in vitro assays are used to evaluate anticancer activity?
Methodological Answer:
- MTT assay : Measures cell viability via mitochondrial reductase activity (IC₅₀ values for SK-MEL-2, HL-60, and HeLa cells) .
- Flow cytometry : Quantifies apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide DNA staining) .
- Western blotting : Validates pathway modulation (e.g., reduced phospho-AKT levels in treated cells) .
Advanced Question: How can molecular docking predict the mechanism of action?
Methodological Answer:
- Target selection : Prioritize kinases (e.g., ERK, AKT) or receptors (e.g., GABA-A) based on structural analogs .
- Docking workflow :
- Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol) with experimental IC₅₀ values .
Basic Question: What purification methods are effective for this compound?
Methodological Answer:
- Recrystallization : Use DMSO/water (2:1) or ethanol/chloroform (3:1) mixtures to remove unreacted starting materials .
- Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:3) eluent separates regioisomers .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >98% purity for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
